

Application Notes and Protocols for DDO-5936: Solubility and In Vivo Preparation

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Compound of Interest

Compound Name: DDO-5936

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Abstract

DDO-5936 is a potent and specific small-molecule inhibitor of the Hsp90-Cdc37 protein-protein interaction (PPI).[1][2] By binding to a distinct site on Hsp90 involving the residue Glu47, **DDO-5936** effectively disrupts the chaperone's interaction with its co-chaperone Cdc37.[3][4][5] This leads to the selective degradation of Hsp90 kinase clients, such as CDK4 and CDK6, without affecting the ATPase activity of Hsp90 or inducing a heat shock response.[3][6] These application notes provide detailed information on the solubility of **DDO-5936** and protocols for its preparation for in vivo studies, supporting its further investigation as a potential therapeutic agent in oncology.

Data Presentation

Table 1: Solubility of DDO-5936

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	6	12.11	Sonication is recommended.[1]

Table 2: In Vivo Formulation and Dosing of DDO-5936

Animal Model	Tumor Model	Dosage	Administration Route	Formulation	Outcome	Reference
Nude Mice	HCT116 Colorectal Cancer Xenograft	50 mg/kg/day and 100 mg/kg/day	Intraperitoneal (i.p.)	Not specified in detail	Dose-dependent impairment of tumor growth.[7] [8]	[7]
Mice	General	0-80 mg/kg	Oral (p.o.)	Not specified in detail	Showed a moderate effect at the high dose group; limited oral efficiency noted.[2]	[2]
General	General	Not specified	Not specified	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	This protocol yields a clear solution of ≥ 1.25 mg/mL.[2]	[2]
General	General	Not specified	Not specified	5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline/PBS /ddH ₂ O	General formulation for in vivo experiments.[1]	[1]

Experimental Protocols

Protocol 1: Preparation of DDO-5936 Stock Solution

Materials:

- **DDO-5936** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Sonicator

Procedure:

- Weigh the desired amount of **DDO-5936** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a concentration of 6 mg/mL.
- Vortex the solution briefly to mix.
- Sonicate the solution as needed to ensure complete dissolution.^[1]
- Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^[2]

Protocol 2: Preparation of DDO-5936 Formulation for In Vivo Administration (Intraperitoneal Injection)

This protocol is adapted from a general formulation to yield a clear solution.

Materials:

- **DDO-5936** stock solution (e.g., 12.5 mg/mL in DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

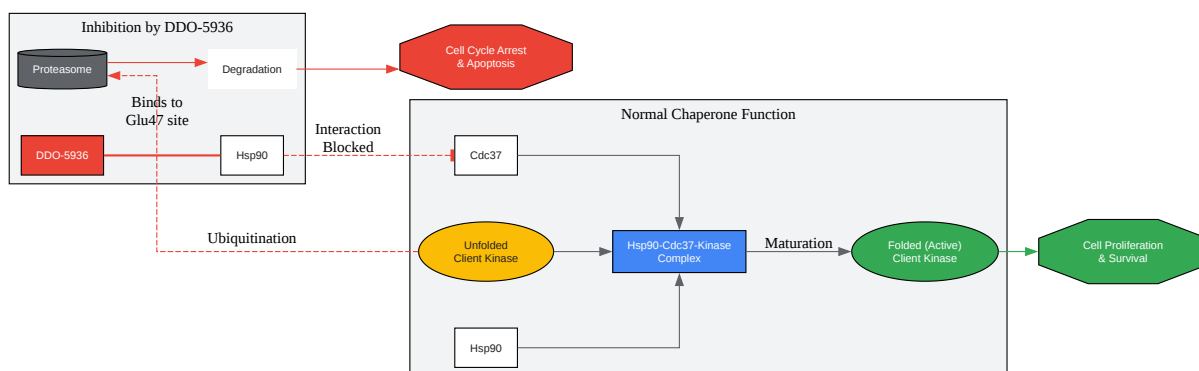
- Sterile tubes for mixing

Procedure to prepare a 1.25 mg/mL working solution:

- Prepare a 12.5 mg/mL stock solution of **DDO-5936** in DMSO as described in Protocol 1.
- In a sterile tube, add 400 μ L of PEG300.
- To the PEG300, add 100 μ L of the 12.5 mg/mL **DDO-5936** DMSO stock solution and mix thoroughly until the solution is clear.
- Add 50 μ L of Tween-80 to the mixture and mix until the solution is clear.
- Add 450 μ L of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
- The final concentrations of the components in this formulation are 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[\[2\]](#)
- It is recommended to prepare the working solution fresh on the day of use.[\[2\]](#)

Note on DMSO concentration for in vivo studies: For normal mice, the concentration of DMSO should generally be kept below 10%. For sensitive strains like nude or transgenic mice, it is advisable to keep the DMSO concentration below 2%.[\[1\]](#) A solvent-negative control experiment is recommended to ensure the vehicle has no non-specific effects.[\[1\]](#)

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